molecular formula C17H25NO2S2 B2961043 N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2034525-04-5

N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2961043
CAS No.: 2034525-04-5
M. Wt: 339.51
InChI Key: YJYASLBQNHWRFJ-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound featuring a cyclopentane ring, a thiophene ring, and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the thiophene ring, and the attachment of the oxane ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be studied for its effects on biological systems.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.

    Cyclopentane Derivatives: Compounds with a cyclopentane ring, such as cyclopentanecarboxamide.

    Oxane Derivatives: Compounds featuring the oxane ring, such as tetrahydropyran-2-carboxamide.

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the oxane ring linked to the thiophene and cyclopentane rings through a sulfanyl group is particularly noteworthy.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S2/c19-16(18-9-13-21-14-5-10-20-11-6-14)17(7-1-2-8-17)15-4-3-12-22-15/h3-4,12,14H,1-2,5-11,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYASLBQNHWRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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